molecular formula C11H8ClN5O B1384275 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1354764-81-0

7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1384275
M. Wt: 261.67 g/mol
InChI Key: HHEGPLQDCOLCQZ-UHFFFAOYSA-N
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Description

7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a compound of the triazolo[1,5-a]pyrimidine family, which has been the subject of much scientific research in recent years. Its unique chemical structure, various applications, and potential advantages and limitations for laboratory experiments have made it an intriguing topic of study.

Scientific Research Applications

Synthesis and Chemical Transformations

7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a compound with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which has been utilized in various synthetic and chemical transformation studies. The compound and its derivatives have been synthesized through different methodologies including microwave-assisted multicomponent synthesis and reactions with chlorocarboxylic acid chlorides. These processes have resulted in the creation of novel derivatives showcasing the compound's chemical versatility and its potential as a synthone for further chemical reactions (Divate & Dhongade-Desai, 2014) (Chernyshev et al., 2014).

Biological Activities and Potential Applications

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine framework, including 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, have shown promising biological activities. The synthesized compounds have been tested for antimicrobial, antifungal, antitumor, and antiviral activities. Various derivatives have demonstrated significant potential as anticonvulsant, anti-inflammatory, and antiviral agents against pathogens like HIV-1 and HSV-1 (El-Agrody et al., 2001) (Ding et al., 2019) (Abdel-Hafez et al., 2002).

Spectroscopic and Structural Analysis

Research involving 7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one also extends to spectroscopic characterization and structural analysis. Studies involving X-ray crystallography, spectroscopic techniques like 1H NMR, 13C, and IR, and Hirshfeld surface analysis have provided detailed insights into the molecular structure and intermolecular interactions of this compound and its derivatives. These analyses contribute to a better understanding of the compound's properties and potential applications in various fields, including material science and drug design (Lahmidi et al., 2019) (Canfora et al., 2010).

Antimicrobial Properties and X-ray Crystallography

The triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have shown notable antimicrobial activities against Gram-positive bacteria. The crystal structures of these derivatives have been determined using X-ray crystallography, providing valuable insights into their molecular configurations and the nature of their interactions with bacterial targets. This research paves the way for the development of new antimicrobial agents based on the [1,2,4]triazolo[1,5-a]pyrimidine framework (Ruisi et al., 2010).

properties

IUPAC Name

7-amino-2-(4-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-3-1-6(2-4-7)10-15-11-14-9(18)5-8(13)17(11)16-10/h1-5H,13H2,(H,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGPLQDCOLCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC(=O)NC3=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

CAS RN

1354764-81-0
Record name 7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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